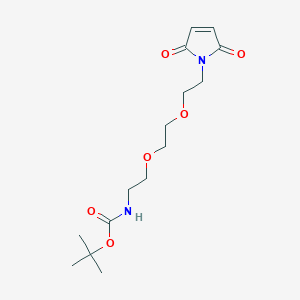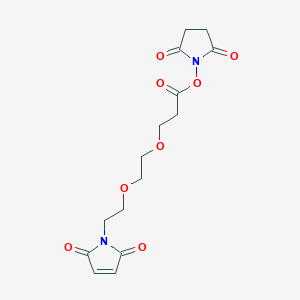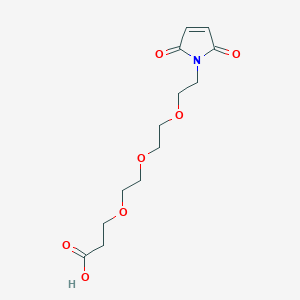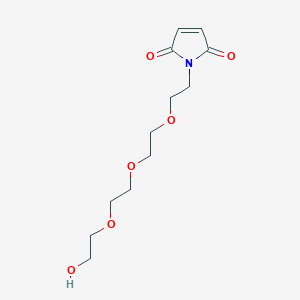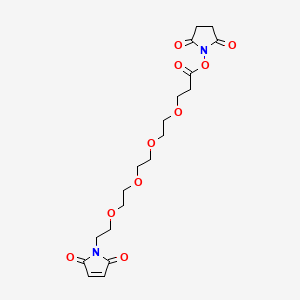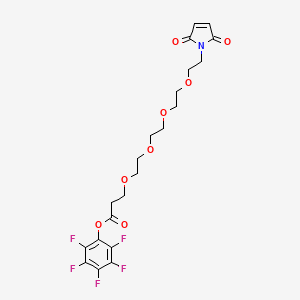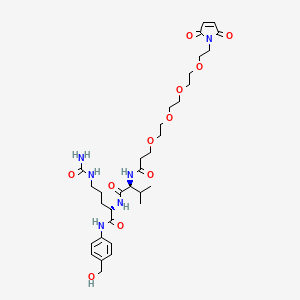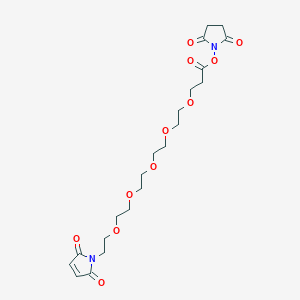
USP7/USP47 inhibitor
Übersicht
Beschreibung
USP7/USP47 inhibitor is a selective dual inhibitor of the cancer-related deubiquitylating proteases USP7 and USP47 . It plays a key role in modulating the levels of multiple proteins, including tumor suppressors, transcription factors, epigenetic modulators, DNA repair proteins, and regulators of the immune response . The abnormal expression of USP7 is found in various malignant tumors and a high expression signature generally indicates poor tumor prognosis . This suggests USP7 as a promising prognostic and druggable target for cancer therapy .
Synthesis Analysis
The synthesis of USP7/USP47 inhibitors is a topic of ongoing research . The development of potent and selective USP7 inhibitors still requires intensive research and development efforts before the pre-clinical benefits translate into the clinic .
Molecular Structure Analysis
The molecular structure of USP7/USP47 inhibitors is complex and varies depending on the specific inhibitor . The full-length structure of USP7 and the design strategy of representative USP7 inhibitors are briefly described in some studies .
Wissenschaftliche Forschungsanwendungen
Tumor Development and Metastasis
USP47 is widely involved in tumor development and metastasis . Depleting USP47 inhibited cancer cell growth in a p53-dependent manner, a phenomenon that enhances during the simultaneous knockdown of USP7 .
Inflammatory Responses
USP47 plays a regulatory role in inflammatory responses . It has a role in inflammation by regulating inflammasome activation and the release of proinflammatory cytokines .
Myocardial Infarction
USP47 has been found to have a regulatory role in myocardial infarction .
Neuronal Development
USP47 is involved in neuronal development . It regulates katanin p60-mediated axonal growth with the C-terminus Hsp70-interacting protein (CHIP) .
Cancer Immunotherapy
USP7 has been shown to regulate the anti-tumor immune responses . Its inhibition impedes the function of regulatory T cells, promotes polarization of tumor-associated macrophages, and reduces programmed death-ligand 1 (PD-L1) expression in tumor cells .
6. Cell Cycle, DNA Repair, and Epigenetics The USP7 deubiquitinase regulates proteins involved in the cell cycle, DNA repair, and epigenetics and has been implicated in cancer progression .
Anti-Cancer Therapies
USP7 inhibition has been pursued for the development of anti-cancer therapies . These drugs, by blocking USP7 near its active site, set off a molecular chain reaction that helps stabilize a master tumor suppressor protein called p53 .
Enhancing Chemotherapeutic Effects
In lab experiments, the molecules killed cancer cells in a dish and augmented the anti-tumor effects of other chemotherapeutic agents .
Safety And Hazards
Zukünftige Richtungen
The synergistic effect of combining USP7 inhibition with cancer immunotherapy is a promising therapeutic approach, though its clinical efficacy is yet to be proven . The recent developments in understanding the intrinsic role of USP7, its interplay with other molecular pathways, and the therapeutic potential of targeting USP7 functions are areas of active research .
Eigenschaften
IUPAC Name |
4-cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S3/c1-29(25,26)12-4-2-11(3-5-12)23-17(24)15-6-10(7-21)18(27-15)28-16-13(19)8-22-9-14(16)20/h2-6,8-9H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDJFFQZIISQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
USP7/USP47 inhibitor | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




